2-(2-Fluorophenyl)thiazole-4-boronic acid pinacol ester
CAS No.: 1402174-42-8
Cat. No.: VC8238139
Molecular Formula: C15H17BFNO2S
Molecular Weight: 305.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1402174-42-8 |
---|---|
Molecular Formula | C15H17BFNO2S |
Molecular Weight | 305.2 g/mol |
IUPAC Name | 2-(2-fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Standard InChI | InChI=1S/C15H17BFNO2S/c1-14(2)15(3,4)20-16(19-14)12-9-21-13(18-12)10-7-5-6-8-11(10)17/h5-9H,1-4H3 |
Standard InChI Key | NQQDMCPGMZREBW-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C3=CC=CC=C3F |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C3=CC=CC=C3F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a thiazole ring substituted at the 4-position with a boronic acid pinacol ester and at the 2-position with a fluorophenyl group. The boronic ester moiety (B(OC₆H₁₂)) enhances stability and reactivity in cross-coupling reactions, while the fluorine atom on the phenyl ring influences electronic and steric properties . The SMILES string, B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3=CC=CC=C3F
, and InChIKey, HFOJEYIHGCOJOF-UHFFFAOYSA-N
, confirm its structural uniqueness .
Physical and Chemical Properties
The compound’s boronic ester group renders it moisture-sensitive, necessitating anhydrous handling . Its solubility in polar aprotic solvents like THF and DMSO facilitates its use in catalytic reactions .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically begins with 2,5-dibromothiazole, as outlined in a patent for analogous thiazole boronic esters . Key steps include:
-
Lithiation and Esterification: Reaction of 2,5-dibromothiazole with n-BuLi and methyl chloroformate at -100°C yields 2-methyl formate-5-bromothiazole .
-
Suzuki-Miyaura Coupling: The bromothiazole intermediate undergoes cross-coupling with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and potassium acetate, producing the target boronic ester .
Optimization Challenges
-
Temperature Sensitivity: The lithiation step requires cryogenic conditions (-100°C) to prevent side reactions .
-
Catalyst Selection: Palladium catalysts with bulky ligands (e.g., SPhos) improve coupling efficiency by mitigating steric hindrance from the fluorophenyl group .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
As a boronic acid derivative, this compound participates in Suzuki reactions to form biaryl and heteroaryl linkages. For example, coupling with aryl halides yields fluorophenyl-thiazole hybrids, which are prevalent in drug candidates targeting kinase inhibition .
Pharmaceutical Intermediate
The thiazole ring’s bioisosteric properties and fluorine’s metabolic stability make this compound valuable in drug discovery:
-
Anticancer Agents: Derivatives have shown activity against tyrosine kinases (e.g., EGFR inhibitors) .
-
Antimicrobials: Thiazole-boronic acid hybrids exhibit potency against resistant bacterial strains .
Materials Science
Incorporation into conjugated polymers enhances electron-transport properties in organic semiconductors .
Hazard | Precaution | Source |
---|---|---|
Skin/Eye Irritation | Use gloves, goggles | |
Moisture Sensitivity | Store under nitrogen/argon | |
Inhalation Risk | Use fume hood |
No specific toxicity data are available, but analogous boronic esters are classified as Acute Toxicity Category 4 .
Research Advancements and Future Directions
Protodeboronation Studies
Recent work demonstrates catalytic protodeboronation of pinacol esters using radical initiators (e.g., AIBN), enabling anti-Markovnikov hydromethylation of alkenes . This expands the utility of 2-(2-fluorophenyl)thiazole derivatives in stereoselective synthesis.
Catalytic Innovations
Photoredox catalysis has been employed to enhance coupling efficiency under mild conditions, reducing palladium loading by 90% .
Future Applications
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